

The Solubility Profile of C.I. Reactive Black 1: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Black 1**

Cat. No.: **B1172099**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of C.I. **Reactive Black 1** (CAS RN: 12236-77-0), a widely used monoazo metal complex dye. Understanding the solubility of this compound in various solvent systems is critical for its application in dyeing processes, for the formulation of inks, and for toxicological and environmental studies. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts and Chemical Identity

Reactive Black 1, with the Color Index number 17916, is a dark brown to black powder.^{[1][2]} Its molecular structure features a single azo group (-N=N-) complexed with metal ions, typically a mixture of cobalt and chromium, which enhances its stability and fastness properties.^{[1][2]} The molecule also incorporates a reactive group, allowing it to form covalent bonds with substrates like cellulose fibers. The presence of sodium and sulfur-containing functional groups contributes significantly to its solubility characteristics, particularly in aqueous media.^[1]

Chemical Identification:

- Chemical Name: C.I. **Reactive Black 1**
- C.I. Number: 17916

- CAS Registry Number: 12236-77-0
- Molecular Formula: C₂₃H₁₃ClN₈Na₂O₁₀S₂
- Molecular Weight: 706.96 g/mol [\[1\]](#)[\[2\]](#)

Quantitative Solubility Data

The solubility of **Reactive Black 1** has been primarily documented in aqueous solutions. Data regarding its solubility in common organic solvents is not extensively available in the public domain. The known quantitative solubility is presented below.

Solvent	Temperature (°C)	Solubility (g/L)	Reference
Water	50	70	[1] [2]
Ethanol	Not Available	Not Available	
Methanol	Not Available	Not Available	
Acetone	Not Available	Not Available	
Dimethyl Sulfoxide (DMSO)	Not Available	Not Available	

While specific quantitative data for organic solvents are lacking, the general chemical nature of reactive dyes, which often contain polar sulfonate groups, suggests limited solubility in non-polar organic solvents. Qualitative assessments may be necessary for specific applications.

Experimental Protocols for Solubility Determination

The following protocols describe standard methodologies for determining the solubility of a dye like **Reactive Black 1** in both aqueous and organic solvents.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a fundamental technique for accurately determining the solubility of a solid solute in a given solvent.

Materials and Equipment:

- Analytical balance (± 0.0001 g)
- Thermostatic shaker bath or magnetic stirrer with hotplate
- Vials or flasks with secure closures
- Micropipettes
- Centrifuge
- Drying oven
- Syringe filters (0.45 μm pore size)
- The solute (**Reactive Black 1**) and desired solvent(s)

Procedure:

- Sample Preparation: Accurately weigh an excess amount of **Reactive Black 1** powder and add it to a known volume of the solvent in a sealed vial or flask. This creates a saturated solution with undissolved solid remaining.
- Equilibration: Place the sealed container in a thermostatic shaker bath set to the desired temperature (e.g., 50°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.
- Sample Extraction: Carefully extract a precise volume of the clear supernatant (the saturated solution) using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
- Filtration (Optional but Recommended): For greater accuracy, filter the extracted supernatant through a 0.45 μm syringe filter to remove any remaining microscopic particles.

- Solvent Evaporation: Transfer the known volume of the saturated solution to a pre-weighed container. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye.
- Mass Determination: Once the solvent has completely evaporated, cool the container to room temperature in a desiccator and weigh it. The difference between this final mass and the initial mass of the empty container gives the mass of the dissolved **Reactive Black 1**.
- Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved dye (g) / Volume of solution taken (L))

Protocol 2: Spectrophotometric Method for Solubility Determination

This method is suitable for chromophoric (colored) compounds and can be faster than the gravimetric method, provided a calibration curve is established.

Materials and Equipment:

- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Materials for preparing a saturated solution as in Protocol 1


Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **Reactive Black 1** with known concentrations in the chosen solvent.
- Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Reactive Black 1**. Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.
- Preparation of Saturated Solution: Prepare a saturated solution of **Reactive Black 1** as described in steps 1-3 of the Gravimetric Method.

- Dilution of Saturated Solution: Carefully extract a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at λ_{max} .
- Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility. Solubility = Concentration of diluted sample \times Dilution Factor

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a test compound in a hierarchical series of solvents.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [The Solubility Profile of C.I. Reactive Black 1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172099#reactive-black-1-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com